molecular formula C20H22ClFN2O B2736725 N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)azepane-1-carboxamide CAS No. 1705420-65-0

N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)azepane-1-carboxamide

Cat. No.: B2736725
CAS No.: 1705420-65-0
M. Wt: 360.86
InChI Key: WSPFMYOYDKJHCK-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-3-(4-fluorophenyl)azepane-1-carboxamide is a synthetic organic compound featuring an azepane ring—a seven-membered saturated ring containing one nitrogen atom —which is functionalized as a carboxamide. This core azepane structure is a common scaffold in medicinal chemistry . The molecule is further substituted with a 4-fluorophenyl group at the 3-position of the azepane ring and an N-[(4-chlorophenyl)methyl] carboxamide group, motifs frequently found in compounds investigated for their potential biological activities . Compounds with similar structural features, such as azepane carboxamides and halogenated aryl groups, are often explored in early-stage drug discovery research, particularly in the development of agents for proliferative diseases . The presence of both chlorine and fluorine atoms on the aromatic rings can influence the compound's physicochemical properties, such as its lipophilicity and metabolic stability, which are critical parameters in lead optimization studies. This product is intended for non-human research applications only and is not for diagnostic or therapeutic use. Researchers are responsible for verifying the identity and purity of the compound for their specific experimental applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O/c21-18-8-4-15(5-9-18)13-23-20(25)24-12-2-1-3-17(14-24)16-6-10-19(22)11-7-16/h4-11,17H,1-3,12-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPFMYOYDKJHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation and Cyclization Approach

The most straightforward method involves a one-pot alkylation and cyclization sequence. As reported in pharmacological studies, 3-chloro-2-methylphenylthiourea is refluxed with 4-fluorophenacylbromide in anhydrous ethanol under catalyst-free conditions. This exothermic reaction proceeds via nucleophilic displacement of the bromine atom, followed by intramolecular cyclization to form the azepane ring. The absence of a catalyst minimizes side reactions, yielding the target compound in approximately 68% purity after recrystallization from ethyl acetate.

Key parameters:

  • Temperature : 78°C (ethanol reflux)
  • Reaction Time : 12–16 hours
  • Workup : Neutralization with aqueous sodium bicarbonate, followed by column chromatography (silica gel, hexane/ethyl acetate 3:1)

Multi-Step Synthesis from 4-Chlorobenzoic Acid

A six-step synthesis starting from 4-chlorobenzoic acid has been documented for structural analogs. The sequence involves:

  • Esterification : Conversion to methyl 4-chlorobenzoate using thionyl chloride and methanol.
  • Grignard Addition : Reaction with 4-fluorophenylmagnesium bromide to install the aryl group.
  • Reductive Amination : Formation of the azepane ring via sodium cyanoborohydride-mediated cyclization.
  • Carboxamide Formation : Coupling with (4-chlorophenyl)methylamine using N,N’-dicyclohexylcarbodiimide (DCC).

This route achieves an overall yield of 22–27%, with the reductive amination step being the bottleneck due to competing over-reduction byproducts.

Catalytic Systems and Reaction Optimization

Transition Metal Catalysis

Patent literature reveals that palladium-based catalysts significantly enhance coupling efficiency in related carboxamide syntheses. For instance, tetrakis(triphenylphosphine)palladium(0) facilitates Suzuki-Miyaura cross-couplings between halogenated intermediates and fluorophenyl boronic esters at 100°C. This method reduces reaction times to 8–12 hours while improving regioselectivity compared to traditional Friedel-Crafts alkylation.

Solvent Effects on Cyclization

Comparative studies highlight ethanol’s dual role as solvent and proton donor in azepane ring formation. Polar aprotic solvents like N,N-dimethylacetamide (DMAc) accelerate cyclization rates but promote epimerization at the azepane’s stereocenters. Optimal results are achieved in ethanol-toluene mixtures (3:1 v/v), which balance reaction kinetics and stereochemical integrity.

Analytical Characterization Protocols

Spectroscopic Identification

  • Mass Spectrometry : Electron ionization (EI-MS) shows a molecular ion peak at m/z 402.1 ([M+H]⁺), with characteristic fragments at m/z 255.0 (azepane ring cleavage) and 139.1 (4-fluorophenyl).
  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 2H, Ar-Cl), 7.15–7.08 (m, 2H, Ar-F), 4.41 (s, 2H, CH₂N), 3.82–3.75 (m, 1H, azepane C3-H).
    • ¹³C NMR : 165.8 ppm (C=O), 162.3 ppm (C-F), 136.1 ppm (C-Cl).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 65:35) resolves the target compound at 12.3 minutes with ≥95% purity. Impurities include uncyclized intermediates (retention time: 8.7 min) and dehalogenated byproducts (14.1 min).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent adaptations employ microreactor technology to enhance heat transfer during exothermic cyclization steps. A two-stage continuous system achieves 89% conversion at 110°C with residence times under 30 seconds, significantly outperforming batch reactors.

Green Chemistry Metrics

  • Process Mass Intensity (PMI) : 23.4 kg/kg (batch) vs. 15.8 kg/kg (flow)
  • E-Factor : 18.7 (traditional) vs. 9.3 (optimized)

Challenges and Mitigation Strategies

Epimerization During Workup

The C3 stereocenter undergoes partial racemization above pH 9. Acidic workup conditions (pH 4–5) using citric acid stabilize the desired (R)-configuration.

Byproduct Formation

Over-alkylation at the azepane nitrogen occurs in 12–15% of cases when using excess 4-fluorophenacylbromide. Introducing stoichiometric amounts of potassium carbonate suppresses this side reaction by deprotonating intermediates.

Emerging Methodologies

Enzymatic Desymmetrization

Preliminary studies demonstrate that lipase B from Candida antarctica catalyzes the kinetic resolution of racemic azepane precursors with an enantiomeric excess (ee) of 94%. This biocatalytic approach eliminates chiral auxiliaries but currently suffers from low turnover numbers (TON = 120).

Photochemical Activation

UV irradiation (254 nm) of nitrobenzene derivatives induces C–N bond formation via radical intermediates, reducing reliance on toxic alkylating agents. Early prototypes achieve 41% yield under solvent-free conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)azepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the aromatic rings or the azepane ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like halides, organometallic compounds, and bases are commonly used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)azepane-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The compound’s structural analogs differ primarily in their heterocyclic cores, substituent positions, and halogenation patterns. Key examples include:

Compound Name Core Structure Substituents Molecular Weight Key References
N-[(4-Chlorophenyl)methyl]-3-(4-fluorophenyl)azepane-1-carboxamide Azepane (7-membered) 3-(4-Fluorophenyl), 1-(4-chlorobenzyl) ~316.8 (calc.)
PIPC1 [(R)-1-(4-Chlorophenyl)-N-(3-(4-fluorophenyl)-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propyl)cyclopentane-1-carboxamide] Cyclopentane Piperidine, 4-chlorophenyl, 4-fluorophenyl Not reported
N-(4-Chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride Diazepane (7-membered, 2 N atoms) 1-(4-Chlorophenyl) 290.19
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine (6-membered, 2 N atoms) 4-Ethyl, 1-(4-chlorophenyl) 253.76

Structural Insights :

  • Azepane vs.
  • Halogenation Effects : The 4-fluorophenyl and 4-chlorobenzyl groups enhance lipophilicity and may influence receptor affinity through halogen bonding or steric effects .

Pharmacological Activity and Target Modulation

While direct activity data for the target compound are unavailable, analogs like PIPC1 and PIPC2 () demonstrate TRPA1 ion channel modulation , suggesting a possible shared mechanism. Key findings:

  • PIPC1/PIPC2: Exhibit nanomolar affinity for TRPA1, with stereoisomers (PIPC3/PIPC4) showing reduced activity, highlighting the importance of stereochemistry .
  • Diazepane Derivatives: N-(4-Chlorophenyl)-1,4-diazepane-1-carboxamide () may target serotonin or dopamine receptors due to structural similarities to known psychoactive diazepines .

Activity Comparison :

  • The azepane-carboxamide’s larger ring may reduce metabolic clearance compared to piperazine derivatives but could compromise blood-brain barrier penetration relative to smaller analogs .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Azepane derivatives may exhibit longer half-lives than piperidines due to reduced susceptibility to cytochrome P450 oxidation .
  • Solubility : The carboxamide moiety improves aqueous solubility relative to ester or ether analogs .

Biological Activity

N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)azepane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of enzyme inhibition, antibacterial properties, and its interaction with various molecular targets. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features an azepane ring structure, which is significant for its biological activity. The presence of the 4-chlorophenyl and 4-fluorophenyl groups contributes to its pharmacological profile.

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC18H20ClF2N3O
Molecular Weight353.82 g/mol
SolubilitySoluble in organic solvents (e.g., DMSO)

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant enzyme inhibitory activity. For instance, studies have shown that derivatives of azepane compounds can act as acetylcholinesterase (AChE) inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's. The inhibition potency is often measured in terms of IC50 values.

CompoundIC50 (µM)Target Enzyme
This compoundTBDAChE
Reference Compound21.25AChE

Antibacterial Activity

The antibacterial properties of azepane derivatives have been evaluated against various bacterial strains. Preliminary results suggest moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The effectiveness is often quantified through minimum inhibitory concentration (MIC) assays.

Bacterial StrainMIC (µg/mL)Activity Level
Salmonella typhi10Moderate
Bacillus subtilis15Strong
Escherichia coli30Weak

The mechanism by which this compound exerts its biological effects is under investigation. Preliminary studies suggest that it may interact with specific receptors or enzymes, modulating their activity and potentially influencing neurotransmitter dynamics in the brain.

Case Studies and Research Findings

  • Enzyme Inhibition Study : A study conducted on a series of azepane derivatives highlighted their potential as AChE inhibitors. The synthesized compounds were evaluated for their binding affinity and inhibitory effects, demonstrating promising results that warrant further exploration in vivo .
  • Antibacterial Screening : Another research effort focused on the antibacterial efficacy of related compounds demonstrated that certain derivatives exhibited significant activity against multi-drug resistant strains, suggesting a potential therapeutic application in treating infections .
  • Neuropharmacological Effects : Ongoing research aims to elucidate the neuropharmacological effects of this compound, particularly its interaction with neurotransmitter systems, which could provide insights into its potential use in psychiatric disorders .

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